molecular formula C17H25ClN2O2 B6221098 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride CAS No. 333987-80-7

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride

Cat. No. B6221098
CAS RN: 333987-80-7
M. Wt: 324.8
InChI Key:
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Description

4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride (4-PMBH) is a synthetic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 463.8 g/mol, and is soluble in water and most organic solvents. 4-PMBH is an important research tool in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride has been widely used in research to study the structure and function of proteins, enzymes, and other biomolecules. It has been used to study the binding of ligands to proteins, the effects of drugs on enzyme activity, and the interactions between proteins and nucleic acids. Additionally, 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride has been used to study the structure of DNA and RNA, and to investigate the mechanism of action of drugs.

Mechanism of Action

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from binding to its natural substrate. This inhibition of enzyme activity can be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes.
Biochemical and Physiological Effects
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules, and to inhibit the growth of cancer cells. Additionally, 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride has been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates.

Advantages and Limitations for Lab Experiments

The use of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. Additionally, 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride can be used to study the structure and function of proteins and enzymes, and can be used to investigate the mechanism of action of drugs. However, there are some limitations to the use of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride in laboratory experiments. It can be toxic to cells, and can inhibit the activity of enzymes that are not the target of the experiment. Additionally, 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride can be difficult to purify, and can be difficult to dissolve in certain solvents.

Future Directions

The use of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride in research has many potential future directions. It could be used to study the structure and function of proteins and enzymes involved in metabolic pathways, and to investigate the mechanism of action of drugs. Additionally, 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride could be used to study protein-protein interactions, and to investigate the effects of drugs on the structure and function of proteins. Finally, 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride could be used to study the structure and function of DNA and RNA, and to investigate the effects of drugs on gene expression.

Synthesis Methods

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is synthesized from the reaction between 4-{4-[(methylamino)methyl]benzoyl}morpholine (4-MMBM) and hydrochloric acid. The reaction is conducted in a solvent such as methanol, ethanol, or acetonitrile, and requires a catalyst such as pyridine or triethylamine. The reaction is conducted at room temperature, and the resulting 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride' involves the reaction of 4-morpholinecarboxylic acid with 4-(chloromethyl)benzoic acid to form 4-{4-[(chloromethyl)benzoyl]morpholine. This intermediate is then reacted with piperidine to form the final product, 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride.", "Starting Materials": [ "4-morpholinecarboxylic acid", "4-(chloromethyl)benzoic acid", "piperidine", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Step 1: 4-morpholinecarboxylic acid is reacted with thionyl chloride in diethyl ether to form 4-morpholinecarboxylic acid chloride.", "Step 2: 4-morpholinecarboxylic acid chloride is reacted with sodium hydroxide to form 4-morpholinecarboxylic acid.", "Step 3: 4-morpholinecarboxylic acid is reacted with 4-(chloromethyl)benzoic acid in the presence of sodium hydroxide to form 4-{4-[(chloromethyl)benzoyl]morpholine.", "Step 4: 4-{4-[(chloromethyl)benzoyl]morpholine is reacted with piperidine in the presence of hydrochloric acid to form 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride.", "Step 5: The product is purified by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

333987-80-7

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8

Purity

95

Origin of Product

United States

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